molecular formula C12H10BrNO B13784940 4-Bromo-4'-hydroxydiphenylamine

4-Bromo-4'-hydroxydiphenylamine

Cat. No.: B13784940
M. Wt: 264.12 g/mol
InChI Key: ANAXMAAQQFURGM-UHFFFAOYSA-N
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Description

4-Bromo-4’-hydroxydiphenylamine: is an organic compound characterized by the presence of a bromine atom and a hydroxyl group attached to a diphenylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-4’-hydroxydiphenylamine typically involves the bromination of 4’-hydroxydiphenylamine. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-4’-hydroxydiphenylamine may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization and filtration, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-hydroxydiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-4’-hydroxydiphenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4-Bromo-4’-hydroxydiphenylamine involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-4’-hydroxydiphenylamine is unique due to the presence of both a bromine atom and a hydroxyl group on the diphenylamine structure. This combination imparts specific chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

4-(4-bromoanilino)phenol

InChI

InChI=1S/C12H10BrNO/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H

InChI Key

ANAXMAAQQFURGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)O

Origin of Product

United States

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